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Compound of Interest

Compound Name: 3-(4-Methylpiperazin-1-yl)aniline

Cat. No.: B117810 Get Quote

An in-depth analysis of the 3-(4-methylpiperazin-1-yl)aniline core reveals its significance as a

privileged scaffold in modern medicinal chemistry. While direct biological activity data for the

parent compound is limited in the public domain, its structural motif is integral to a multitude of

derivatives exhibiting a wide array of pharmacological effects. This guide explores the diverse

biological activities reported for compounds containing this essential core, providing insights for

researchers and professionals in drug development.

The versatility of the 3-(4-methylpiperazin-1-yl)aniline moiety stems from its unique

combination of a nucleophilic aniline ring and a basic methylpiperazine group. These features

allow for facile chemical modification and favorable interactions with various biological targets,

leading to its incorporation into molecules designed to combat cancer, infectious diseases, and

metabolic disorders.

Anticancer Activity
The 3-(4-methylpiperazin-1-yl)aniline core is a prominent feature in numerous compounds

investigated for their anticancer properties. These derivatives have demonstrated efficacy

against a range of human cancer cell lines, acting through diverse mechanisms of action.

Kinase Inhibition
A significant area of application for this scaffold is in the development of kinase inhibitors.

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark

of many cancers.
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One notable example is the development of dual c-Src/Abl kinase inhibitors. Derivatives

incorporating the related 4-(4-methylpiperazin-1-yl)aniline core have shown potent, low

nanomolar inhibition of these enzymes.[1] Although the substitution pattern is different, it

highlights the utility of the methylpiperazinyl-aniline scaffold in targeting these kinases.

Furthermore, derivatives based on a 2-substituted aniline pyrimidine structure have been

explored as potent Mer/c-Met dual inhibitors, which are implicated in tumor growth and

metastasis.[2]

G-Quadruplex Stabilization
The 4-substituted isomer, 4-(4-methylpiperazin-1-yl)aniline, has been identified as a key

fragment in the development of ligands that stabilize the G-quadruplex structure in the

promoter region of the c-MYC oncogene.[3] Stabilization of this structure can suppress the

expression of c-MYC, a critical factor in many human cancers, thereby representing a viable

therapeutic strategy.[3]

Cytotoxicity against Cancer Cell Lines
Derivatives of 3-(4-methylpiperazin-1-yl)aniline have been synthesized and evaluated for

their cytotoxic effects against various cancer cell lines. For instance, certain quinoxaline-

isoxazole-piperazine conjugates have demonstrated potent activity against MCF-7 (breast),

HepG-2 (liver), and HCT-116 (colorectal) cancer cell lines.[4] Similarly, novel methyl piperazine

derivatives have been tested against A-549 (lung), HCT-116 (colon), and MIAPaCa-2

(pancreas) cell lines, with some compounds showing promising IC50 values.[5]
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Compound Class Cell Line Activity Reference

Quinoxaline-

isoxazole-piperazine

conjugates

MCF-7, HepG-2, HCT-

116
Potent activity [4]

4-(3-(4-

methylpiperazin-1-

yl)propoxy)benzamide

derivatives

A-549 IC50 values reported [5]

4-(3-(4-

methylpiperazin-1-

yl)propoxy)phenyl)met

hanone derivatives

HCT-116 IC50 values reported [5]

4-(3-(4-

methylpiperazin-1-

yl)propoxy)phenyl)met

hanone derivatives

MIAPaCa-2 IC50 values reported [5]

Activity in Metabolic Disorders
The 3-(4-methylpiperazin-1-yl)aniline scaffold has also been explored for its potential in

treating metabolic diseases, particularly type 2 diabetes.

SIRT6 Inhibition
A derivative, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent inhibitor

of Sirtuin 6 (SIRT6), a histone deacetylase. SIRT6 inhibitors are considered potential

therapeutic agents for diabetes. This compound exhibited an IC50 value of 4.93 μM against

SIRT6 and demonstrated the ability to reduce blood glucose in a mouse model of type 2

diabetes by increasing the levels of the glucose transporter GLUT-1.
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Compound Target IC50 KD (SPR) KD (ITC) Reference

5-(4-

methylpipera

zin-1-yl)-2-

nitroaniline

(6d)

SIRT6 4.93 μM 9.76 μM 10 μM [6]

The proposed mechanism involves the inhibition of SIRT6, which in turn leads to an increase in

the expression of GLUT-1, facilitating glucose uptake into cells and thereby lowering blood

glucose levels.

5-(4-methylpiperazin-1-yl)-2-nitroaniline
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Caption: SIRT6 inhibition pathway by a 3-(4-methylpiperazin-1-yl)aniline derivative.

Antimicrobial Activity
The structural motif is also present in compounds evaluated for their antibacterial and

antifungal properties. Various piperazine derivatives have been synthesized and screened

against a panel of microorganisms.[7] For example, certain 3-(4-arylpiperazin-1-yl)cinnolines

have been synthesized and assessed for their potential as antifungal agents.[8][9]

While specific data for 3-(4-methylpiperazin-1-yl)aniline derivatives is not extensively detailed

in the provided results, the broader class of aryl piperazines, which includes this core, is

recognized for its significant antimicrobial potential.[7][10]

Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of

research. Below are summaries of key experimental protocols relevant to the biological

evaluation of 3-(4-methylpiperazin-1-yl)aniline derivatives.

In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability.

Cell Seeding: Cancer cells (e.g., A-549, HCT-116, MIAPaCa-2) are seeded in 96-well plates

at a specific density and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the synthesized

compounds. A positive control (e.g., Gefitinib) and a vehicle control are also included.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a

humidified atmosphere with 5% CO2.

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT

solution. The plates are then incubated for another few hours.

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a

solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in
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dimethylformamide).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the control, and the

IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

determined.[5][11]
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Caption: Workflow of the MTT cell viability assay.

SIRT6 Inhibition Assay (Fluor de Lys)
This is a fluorescence-based assay to measure the deacetylase activity of SIRT6.

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the

SIRT6 enzyme, a fluorogenic acetylated peptide substrate, and varying concentrations of the

inhibitor compound (e.g., 5-(4-methylpiperazin-1-yl)-2-nitroaniline).

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) to

allow the deacetylation reaction to proceed.

Developer Addition: A developer solution is added, which contains a protease that

specifically cleaves the deacetylated peptide. This cleavage releases a fluorescent molecule.

Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer at

appropriate excitation and emission wavelengths.
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Data Analysis: The inhibition of SIRT6 activity is determined by the reduction in fluorescence

signal in the presence of the inhibitor compared to the control. The IC50 value is calculated

from the dose-response curve.[6]

Conclusion
The 3-(4-methylpiperazin-1-yl)aniline core is a highly valuable scaffold in drug discovery,

serving as a foundational element for a diverse range of biologically active compounds. Its

derivatives have demonstrated significant potential as anticancer agents, kinase inhibitors,

antimicrobial compounds, and modulators of metabolic pathways. The continued exploration

and derivatization of this privileged structure are likely to yield novel therapeutic agents with

improved efficacy and safety profiles. This guide provides a comprehensive overview of the

current understanding of the biological activities associated with this important chemical moiety,

offering a solid foundation for future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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